molecular formula C19H22N2O B1580680 Palonosétron déshydraté CAS No. 135729-56-5

Palonosétron déshydraté

Numéro de catalogue B1580680
Numéro CAS: 135729-56-5
Poids moléculaire: 294.4 g/mol
Clé InChI: DIDFYSQVOPVZQB-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palonosetron is a chemical compound that is used in the field of medical research for various purposes. It is a serotonin receptor antagonist and is commonly used as an antiemetic. Palonosetron is known for its effectiveness in preventing nausea and vomiting in patients who are undergoing chemotherapy or surgery. In

Applications De Recherche Scientifique

2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one

, axé sur six applications distinctes :

Prévention des nausées et vomissements induits par la chimiothérapie (NVIC)

Le palonosétron est un antagoniste puissant et hautement sélectif des récepteurs 5-HT3 utilisé dans la prévention des nausées et vomissements aigus et retardés associés à la chimiothérapie . Son efficacité a été démontrée chez les patients recevant une chimiothérapie hautement émétogène, comme les schémas à base de cisplatine. La forte affinité du composé pour les récepteurs 5-HT3 et la demi-vie d'élimination plasmatique prolongée contribuent à son efficacité sur une période prolongée, ce qui en fait un choix privilégié pour la prévention des NVIC.

Gestion des nausées et vomissements postopératoires (NVPO)

L'application du palonosétron s'étend à la gestion des nausées et vomissements postopératoires. Il est approuvé pour une utilisation afin de prévenir les NVPO jusqu'à 24 heures après l'opération . Son effet durable est particulièrement bénéfique dans les contextes chirurgicaux où les patients peuvent ressentir des nausées et des vomissements à la suite de l'anesthésie et d'autres médicaments utilisés pendant la chirurgie.

Études pharmacocinétiques

La recherche sur la pharmacocinétique du palonosétron a révélé des augmentations proportionnelles à la dose des paramètres pharmacocinétiques et une longue demi-vie plasmatique allant de 43,7 à 128 heures . Ces études sont cruciales pour déterminer les schémas posologiques appropriés et comprendre le métabolisme et l'excrétion du médicament.

Études cliniques d'échelonnement posologique

Le palonosétron a fait l'objet d'études cliniques d'échelonnement posologique pour identifier la dose efficace la plus faible qui produit une efficacité maximale . Ces études contribuent à optimiser la posologie pour obtenir l'effet thérapeutique souhaité tout en minimisant les effets secondaires potentiels.

Évaluations de la sécurité et de la tolérabilité

Des essais cliniques se sont également concentrés sur la sécurité et la tolérabilité du palonosétron, montrant qu'il est bien toléré et qu'aucun effet dose-réponse n'est évident pour l'incidence ou l'intensité des événements indésirables . Cela fait du palonosétron une option sûre pour les patients subissant une chimiothérapie et une chirurgie.

Recherche sur la thérapie combinée

Le palonosétron est étudié en association avec d'autres médicaments, tels que le nétupitant, pour améliorer la prophylaxie des nausées après la chimiothérapie . Les thérapies combinées visent à fournir un effet synergique qui améliore les résultats des patients et leur qualité de vie pendant et après le traitement du cancer.

Mécanisme D'action

Target of Action

Dehydro Palonosetron, also known as 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one or Palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Mode of Action

Dehydro Palonosetron acts as a selective serotonin 5-HT3 receptor antagonist . Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors . It binds to these receptors in a unique manner, exhibiting positive cooperativity and allosteric binding .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Palonosetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, Dehydro Palonosetron prevents serotonin from binding to these receptors, thereby inhibiting the initiation of the vomiting reflex triggered by emetogenic chemotherapy .

Pharmacokinetics

Dehydro Palonosetron exhibits a long plasma half-life, which contributes to its prolonged duration of action . The pharmacokinetics of Dehydro Palonosetron were best described by a three-compartment model, and lean body weight was the most significant covariate for all pharmacokinetic parameters . In a patient with lean body weight of 40 kg, typical clearance and central volume of distribution were 0.102 L/min and 6.98 L, respectively .

Result of Action

The molecular and cellular effects of Dehydro Palonosetron’s action primarily involve the prevention of nausea and vomiting. By inhibiting the 5-HT3 receptors, Dehydro Palonosetron prevents the initiation of the vomiting reflex, thereby controlling both acute and delayed chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy and stability of Dehydro Palonosetron can be influenced by various environmental factors. For instance, the emetogenicity of the chemotherapeutic agents, repeated chemotherapy cycles, and patient characteristics such as female gender, younger age, low alcohol consumption, and history of motion sickness are major risk factors for chemotherapy-induced nausea and vomiting . These factors can potentially influence the action and efficacy of Dehydro Palonosetron.

Propriétés

IUPAC Name

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDFYSQVOPVZQB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135729-56-5
Record name 2-((3S)-1-Azabicyclo(2.2.2)oct-3-yl) 2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((3S)-1-AZABICYCLO(2.2.2)OCT-3-YL) 2,4,5,6-TETRAHYDRO-1H-BENZO(DE)ISOQUINOLIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29WVV1OJ05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A preferred process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is that in which the 2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is 2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one and is dehydrated to give (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, preferably wherein the dehydration is catalyzed with hydrochloric acid or sulfuric acid, and the (S)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is prepared by the preferred process described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron
Reactant of Route 2
Reactant of Route 2
Palonosetron
Reactant of Route 3
Palonosetron
Reactant of Route 4
Palonosetron
Reactant of Route 5
Palonosetron
Reactant of Route 6
Palonosetron

Q & A

Q1: What is the primary target of palonosetron?

A1: Palonosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, , ] It exhibits a significantly higher binding affinity for this receptor compared to first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron. [, ]

Q2: How does palonosetron's binding to the 5-HT3 receptor differ from other antagonists in its class?

A2: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron which exhibit competitive binding, palonosetron displays allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This unique binding mode contributes to its distinct pharmacological profile.

Q3: What are the downstream effects of palonosetron binding to the 5-HT3 receptor?

A3: By antagonizing 5-HT3 receptors, palonosetron effectively blocks serotonin-mediated signaling. This inhibition has been shown to reduce the release of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. []

Q4: How is palonosetron absorbed and distributed in the body?

A5: Palonosetron exhibits high absolute bioavailability (97%) after oral administration. [] It has a large volume of distribution (483-679 L in cancer patients) and binds to plasma proteins to a low extent (62%). []

Q5: How is palonosetron metabolized and eliminated from the body?

A6: Palonosetron is primarily metabolized by cytochrome P450 2D6, resulting in two major, substantially inactive metabolites (M4 and M9). [] These metabolites, along with the parent drug, are mainly eliminated via the kidneys (85-93%). []

Q6: What is the half-life of palonosetron?

A7: Palonosetron has a long elimination half-life, ranging from 43.8 to 65.7 hours in cancer patients. [, ] This prolonged duration of action contributes to its clinical advantage over other 5-HT3 antagonists, particularly in managing delayed chemotherapy-induced nausea and vomiting. [, ]

Q7: Does food intake affect the pharmacokinetics of palonosetron?

A8: No, food intake has minimal impact on the overall systemic exposures and maximum plasma concentrations of palonosetron. [] This allows for flexible dosing regimens, independent of mealtimes.

Q8: Are there any known drug-drug interactions with palonosetron?

A8: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.

Q9: What types of in vitro studies have been conducted to evaluate palonosetron's mechanism of action?

A10: In vitro studies utilizing NG108-15 cells have demonstrated palonosetron's ability to inhibit serotonin enhancement of substance P-induced calcium release, suggesting its involvement in modulating NK-1/5-HT3 receptor cross-talk. []

Q10: What animal models have been used to assess palonosetron's efficacy in managing chemotherapy-induced nausea and vomiting?

A11: Rat models of cisplatin-induced emesis have been employed to investigate the efficacy of palonosetron in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting. [] Single neuronal recordings from nodose ganglia in these models revealed palonosetron's ability to inhibit cisplatin-induced enhancement of substance P responses. []

Q11: What are the main clinical applications of palonosetron?

A11: Palonosetron is primarily indicated for the prevention of:

  • Acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults and pediatric patients. [, , ]
  • Postoperative nausea and vomiting (PONV). [, , , , ]

Q12: How does palonosetron's efficacy compare to other 5-HT3 receptor antagonists in clinical trials?

A13: Several meta-analyses and randomized controlled trials have consistently demonstrated that palonosetron, both alone and in combination with dexamethasone, exhibits superior efficacy compared to first-generation 5-HT3 receptor antagonists in preventing acute and delayed chemotherapy-induced nausea and vomiting. [, ] Specifically, palonosetron demonstrated greater effectiveness in controlling delayed phases of CINV. []

Q13: Are there specific patient populations where palonosetron demonstrates greater efficacy?

A13: This Q&A focuses on the scientific aspects of palonosetron, excluding information on specific patient populations or treatment recommendations.

Q14: What is the most common route of administration for palonosetron?

A15: Palonosetron is commercially available in both intravenous (IV) and oral formulations. [, , ]

Q15: Have there been investigations into alternative routes of administration for palonosetron?

A16: Yes, research has explored the subcutaneous (SC) route for palonosetron administration. Studies demonstrated comparable bioavailability between SC and IV palonosetron, suggesting SC administration as a potentially viable alternative, especially for outpatient settings or with oral chemotherapy. [, ]

Q16: What are the stability characteristics of palonosetron under various conditions?

A16: While specific data on palonosetron's stability profile is not detailed in the provided research, the development of intravenous, oral, and subcutaneous formulations suggests its stability across various conditions suitable for pharmaceutical preparations.

Q17: What is the safety profile of palonosetron?

A17: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.

Q18: Are there any concerns regarding palonosetron's potential for QTc interval prolongation?

A19: While QTc prolongation is a known concern with some 5-HT3 receptor antagonists, clinical trials and research indicate that palonosetron, at its commonly used dose (0.075 mg), has minimal impact on QTc intervals during anesthesia. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.